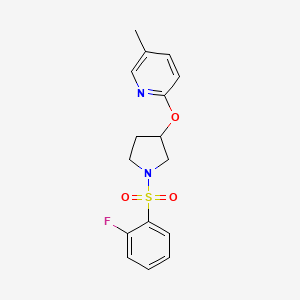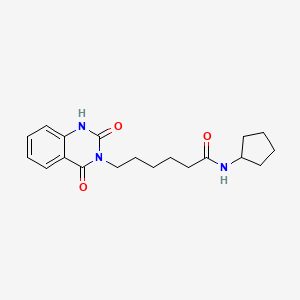
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a chemical compound with diverse applications in scientific research. This versatile material offers immense potential in drug discovery, catalysis, and molecular biology, making it a valuable asset for innovative studies.
作用機序
Target of Action
The primary target of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is the DNA gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase enzyme, it disrupts the normal process of DNA replication, which is essential for bacterial growth and reproduction .
Result of Action
The inhibition of the DNA gyrase enzyme by this compound results in the disruption of DNA replication in bacteria . This leads to the inability of the bacteria to reproduce, resulting in bacterial cell death and a decrease in the bacterial population .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the reaction of cyclopentylamine with a quinazoline derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反応の分析
Types of Reactions
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique chemical and physical properties. These derivatives are valuable for further research and development in different scientific fields.
科学的研究の応用
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide include other quinazoline derivatives and cyclopentyl-substituted amides. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopentyl group and a quinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(20-14-8-3-4-9-14)12-2-1-7-13-22-18(24)15-10-5-6-11-16(15)21-19(22)25/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPBPAXTWYDKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

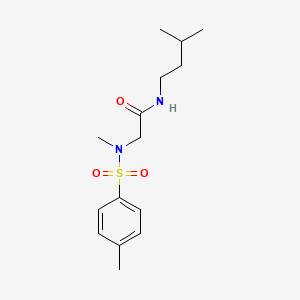
![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)
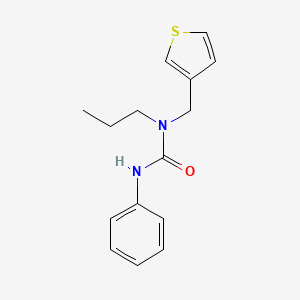
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)
![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)
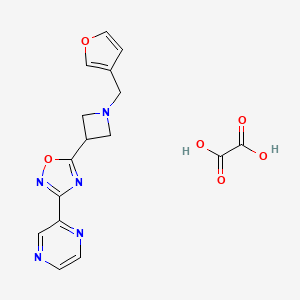
![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/new.no-structure.jpg)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)
